molecular formula C15H16N4O B13332948 (S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B13332948
M. Wt: 268.31 g/mol
InChI Key: GAHLKBFLTUXRAF-NSHDSACASA-N
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Description

(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and benzyl halides. The key steps may involve:

    Formation of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core: This can be achieved through cyclization reactions.

    Introduction of the aminoethyl group: This step may involve nucleophilic substitution reactions.

    Benzylation: The benzyl group can be introduced via alkylation reactions using benzyl halides.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The amino and benzyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives: These compounds share a similar core structure but differ in their substituents.

    Benzylated pyrroles: Compounds with a benzyl group attached to a pyrrole ring.

Uniqueness

(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C15H16N4O/c1-11(16)14-17-19-9-5-8-13(19)15(20)18(14)10-12-6-3-2-4-7-12/h2-9,11H,10,16H2,1H3/t11-/m0/s1

InChI Key

GAHLKBFLTUXRAF-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=NN2C=CC=C2C(=O)N1CC3=CC=CC=C3)N

Canonical SMILES

CC(C1=NN2C=CC=C2C(=O)N1CC3=CC=CC=C3)N

Origin of Product

United States

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